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The key stability issue identified for amprenavir was the instability of its original hard gelatin capsule

formulation at room temperature, which required refrigeration [1]. This was a significant factor driving

the development of a more stable prodrug, fosamprenavir [2] [3].

The table below summarizes the core physicochemical properties of amprenavir that are critical for

assessing excipient compatibility:

Property Characteristic/Value Implication for Formulation

Chemical
Structure

Peptidomimetic hydroxyethylamine
sulfonamide [4]

Guides compatibility with solvents, buffers,
and solid-state excipients.

Aqueous
Solubility

Relatively low (0.19 mg/mL in
phosphate-buffered saline at pH 6.8)

[1]

Formulations may require solubilizers
(surfactants, co-solvents) which must be

compatible.

pKa & pH
Stability

Information not found in sources Critical data gap for a compatibility guide.

Requires experimental determination of
stability across pH ranges.

Hygroscopicity Information not found in sources Critical data gap. Affects choice of
excipients and need for desiccants in solid

dosage forms.
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Property Characteristic/Value Implication for Formulation

Melting Point Information not found in sources Critical data gap. Indicator of crystal
stability and potential for polymorphic

transitions.

Proposed Experimental Protocol for Excipient
Compatibility

While specific methodologies for amprenavir are not detailed in the search results, the following workflow

outlines a standard industry approach for investigating drug-excipient compatibility. You can use this as a

template for your experiments.
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Start: Excipient Compatibility Study

1. Excipient Selection
(Based on dosage form)

2. Binary Mixture Preparation
(Drug + Excipient)

3. Stress Conditions
(Heat, Humidity, Light)

4. Analytical Monitoring
(HPLC, DSC, TGA, XRD)

5. Data Analysis & Ranking
(Identify incompatible excipients)

End: Final Report & Formulation Recommendation

Click to download full resolution via product page

Phase 1: Excipient Selection and Binary Mixture Preparation

Select Excipients: Choose a wide range of common excipients relevant to your target dosage form
(e.g., fillers like lactose or microcrystalline cellulose, disintegrants like croscarmellose sodium,

lubricants like magnesium stearate, glidants like colloidal silicon dioxide, and surfactants).
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Prepare Binary Mixtures: Create 1:1 (w/w) physical mixtures of amprenavir with each selected

excipient. Include a control sample of pure amprenavir. Ensure uniform mixing.

Phase 2: Stress Conditions and Analytical Monitoring

Apply Stress Conditions: Store the mixtures in sealed vials under accelerated stress conditions:

Elevated Temperature: 40°C, 50°C, 60°C
High Humidity: 75% Relative Humidity (RH) and 90% RH

Photostability: Expose to visible and UV light per ICH guidelines.
Monitor Stability: Analyze samples initially (t=0) and after 1, 2, and 4 weeks of storage using

techniques like:
HPLC: To quantify the percentage of intact amprenavir and identify degradation products.

DSC (Differential Scanning Calorimetry): To detect changes in melting behavior, suggesting
interactions.

TGA (Thermogravimetric Analysis): To monitor weight loss due to dehydration or
decomposition.

XRD (X-Ray Diffraction): To identify changes in the crystalline state of the drug.

Phase 3: Data Analysis and Final Recommendation

Rank Excipients: Compare the stability data (e.g., % drug remaining) for each mixture against the

pure drug control. Rank excipients from most compatible to least compatible.
Finalize Formulation: Select the most stable and functionally effective excipients for your final

formulation development.

Frequently Asked Questions (FAQs)

Q1: Why was the original amprenavir formulation discontinued?

A: Amprenavir (Agenerase) was withdrawn from the market in 2004. A key reason was its high

pill burden (16 capsules per day at the 1200 mg dose) and challenges with the original
formulation, including the instability of the hard gelatin capsule that required refrigeration [1] [4]

[3]. It was superseded by its prodrug, fosamprenavir, which offered a more compact and
patient-friendly dosage form [2].

Q2: What is the most critical factor to consider for amprenavir stability?

A: While comprehensive data is limited, the documented instability of the initial capsule form
points to sensitivity to temperature and potentially humidity [1]. Your experimental focus should

be on solid-state stability under accelerated temperature and humidity conditions. The drug's
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metabolism by CYP3A4 also suggests sensitivity to oxidative pathways, which may be relevant

[5].

Q3: Are there any known incompatible excipients for amprenavir?

A: The search results do not provide a specific list of incompatible excipients for amprenavir.
This underscores the necessity of conducting a systematic binary compatibility study as
outlined above to generate reliable data for your specific formulation.

Important Note for Researchers

The information available is primarily historical and clinical. For a modern drug development project, you

would need to treat amprenavir as a New Chemical Entity (NCE) and perform a full suite of pre-

formulation studies to thoroughly characterize its physicochemical properties and excipient compatibility.

Need Custom Synthesis?
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The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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